molecular formula C28H31NO3 B5019836 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide

Cat. No.: B5019836
M. Wt: 429.5 g/mol
InChI Key: DLSJEKZKPIXDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide” is a chemical compound with the linear formula C37H34N2O4 . It has a molecular weight of 570.695 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The compound consists of a cyclopentyl ring attached to a dimethoxyphenyl group and a diphenylacetamide group . Cycloalkanes like cyclopentane exist as "puckered rings" . The general formula for a cycloalkane composed of n carbons is CnH2n .

Properties

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO3/c1-31-24-16-15-23(19-25(24)32-2)28(17-9-10-18-28)20-29-27(30)26(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-16,19,26H,9-10,17-18,20H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSJEKZKPIXDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Diphenyl-acetic acid (42.4 mg, 0.200 mmol) and C-[1-(3,4-Dimethoxy-phenyl)-cyclopentyl]-methylamine (47.1 g, 0.200 mmol) were dissolved in acetonitrile (1 mL) containing triethylamine (83.6 μL, 0.600 mmol). O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (76.0 mg, 0.200 mmol) was added and the solution was allowed to stir for 16 hours. The mixture was then purified by reverse phase preparative liquid chromatography to yield the pure product (13.3 mg, 0.0310 mmol, 15.5%) ESI-MS m/z calc. 429.2, found 430.2 (M+1)+. Retention time of 3.47 minutes.
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83.6 μL
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Yield
15.5%

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